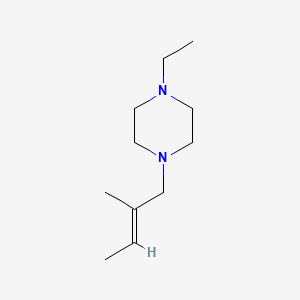![molecular formula C13H17NO3 B5759976 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime, also known as A-836,339, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. A-836,339 is a selective cannabinoid receptor type 2 (CB2) agonist, which means it activates CB2 receptors in the body. CB2 receptors are found mainly in the immune system and have been linked to various physiological processes, including inflammation, pain, and immune response.
Wirkmechanismus
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime selectively activates CB2 receptors, which are mainly found in immune cells. Activation of these receptors has been shown to have anti-inflammatory and immunomodulatory effects. 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory bowel disease and multiple sclerosis. It has also been shown to reduce the severity of neuropathic pain in animal models. 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime has also been shown to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime in lab experiments is its selectivity for CB2 receptors. This means that researchers can study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation, which is associated with psychoactive effects. However, one of the limitations of using 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime is its relatively low potency compared to other CB2 agonists. This means that higher concentrations may be required to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime. One area of research could be the development of more potent CB2 agonists that could be used at lower concentrations. Another area of research could be the investigation of 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime and its effects on various physiological processes.
Synthesemethoden
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 4-(allyloxy)-2-methoxybenzaldehyde with 2-nitropropane in the presence of sodium borohydride to yield 1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone. This compound is then converted to its oxime form using hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects, which make it a promising candidate for the treatment of various conditions, including chronic pain, inflammatory bowel disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(NE)-N-[1-(2-methoxy-4-prop-2-enoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-8-17-10-6-7-11(12(5-2)14-15)13(9-10)16-3/h4,6-7,9,15H,1,5,8H2,2-3H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLIFBCMDOJGDR-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C(C=C(C=C1)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=C(C=C1)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)

![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)

![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)




![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)


